3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Description
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS: 156073-28-8) is a halogenated tricyclic compound with the molecular formula C₁₄H₉BrClNO and a molar mass of 322.58 g/mol. It is structurally characterized by a fused benzo-cyclohepta-pyridine core substituted with bromine at position 3 and chlorine at position 8, along with a ketone group at position 11.
The compound shares a structural scaffold with intermediates used in synthesizing antihistamines like loratadine (e.g., 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, CAS 31251-41-9) . However, the bromine substituent introduces distinct electronic and steric effects, which may enhance its utility in antitumor applications. For instance, derivatives of dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene piperidines with halogen substitutions have been designed to incorporate zinc-binding groups, improving their anticancer activity .
Properties
IUPAC Name |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO/c15-10-5-9-2-1-8-6-11(16)3-4-12(8)14(18)13(9)17-7-10/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZZEVXBPNANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzosuberone Precursors
A foundational approach involves the bromination of 8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-one. As detailed in Example 1 of EP1156046A1, this method employs 3-bromo-8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-one as the starting material. The compound is dissolved in anhydrous dichloromethane at 0°C, followed by the addition of a Grignard reagent (e.g., methylmagnesium bromide). The reaction proceeds via nucleophilic attack at the ketone position, yielding the target compound after aqueous workup.
Key parameters include:
One-Pot Multi-Component Synthesis
A scalable three-component reaction reported by Kumar et al. utilizes β-chloroacroleins, 1,3-dicarbonyl compounds, and ammonium acetate in ethanol. While this method primarily generates benzocyclohepta[1,2-b]pyridines, modifications introducing bromine at the C3 position during the cyclization phase enable access to the target compound.
Reaction conditions :
-
Catalyst : None required, enhancing cost efficiency.
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Time : 6–8 hours under reflux.
Loratadine-Derived Synthesis
Nitration and Bromination Sequence
The synthesis from loratadine (1) involves sequential functionalization (Fig. 1):
Table 1: Critical Bromination Parameters
Diazotization and Hypophosphorous Acid Treatment
Post-bromination, diazotization with sodium nitrite/HCl at 0°C followed by hypophosphorous acid treatment removes the amine group, yielding 10-bromoloratadine. Decarboethoxylation with NaOH/methanol generates the desloratadine intermediate, which undergoes chloroacetylation and amine condensation to finalize the tricyclic core.
Alternative Pyrazole-Based Methodologies
Table 2: Bromination Optimization
| HBr Concentration | CuBr Loading | Temperature | Yield |
|---|---|---|---|
| 15 mL | 2.8 g | 70°C | 62% |
| 10 mL | 2.0 g | 40°C | 60% |
| 18 mL | 3.5 g | 60°C | 60% |
Oxidation and Condensation
Subsequent oxidation of 3-methyl-5-bromopyrazole with KMnO4 in acidic medium produces 5-bromo-1H-3-pyrazolecarboxylic acid. Condensation with 2,3-dichloropyridine via nucleophilic aromatic substitution installs the chloropyridyl moiety, completing the tricyclic system.
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one undergoes various chemical reactions, including:
Reduction: Selective reduction using tin(II) bromide.
Bromination: Bromination at specific positions on the molecule.
Deamination: Removal of amino groups during synthesis.
Common Reagents and Conditions
Tin(II) bromide: Used for selective reduction.
Hydrobromic acid: Used to generate tin(II) bromide in situ.
Tin(II) sulfate: Reacts with hydrobromic acid to form tin(II) bromide.
Major Products Formed
The major product formed from these reactions is this compound itself, which is an intermediate in the synthesis of loratadine.
Scientific Research Applications
Pharmaceutical Development
The primary application of 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is as an intermediate in the synthesis of loratadine , a widely used antihistamine that alleviates allergy symptoms. Its role in this synthesis underscores its significance in pharmaceutical research and development.
Medicinal Chemistry
The compound's unique structural features make it a candidate for further modifications to develop new antihistamines or related therapeutic agents. Research has explored its potential as a scaffold for designing novel drugs targeting various biological pathways.
Chemical Libraries
This compound can be utilized in chemical libraries for high-throughput screening to identify new reactions or biological activities. Its halogenated nature enhances its reactivity profile, making it suitable for various synthetic transformations.
Case Study 1: Synthesis of Loratadine
In studies focused on synthesizing loratadine, researchers have demonstrated that using this compound as an intermediate significantly improves yield and efficiency compared to traditional methods. The one-pot synthesis approach not only simplifies the process but also reduces waste and reaction time.
Case Study 2: Development of New Antihistamines
Recent research has explored modifications to the base structure of this compound to enhance antihistaminic activity or reduce side effects associated with existing drugs like loratadine. Variations in substitution patterns have been investigated to optimize binding affinity to histamine receptors.
Mechanism of Action
As an intermediate in the synthesis of loratadine, 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one does not have a direct mechanism of action. loratadine, the final product, works by blocking histamine H1 receptors, preventing the action of histamine, a substance in the body that causes allergic symptoms.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Substitution Effects on Reactivity and Bioactivity
Halogen Substituents: The 3-bromo and 8-chloro groups in the target compound increase molecular weight and polarizability compared to the non-brominated analog (CAS 31251-41-9). Bromine’s larger atomic radius and weaker C–Br bond (vs. C–Cl) may enhance reactivity in substitution or coupling reactions . In contrast, 8-chloro derivatives (e.g., loratadine intermediates) are optimized for antihistamine activity due to chlorine’s balance of electronegativity and steric bulk, which improves receptor binding .
Ketone vs. Piperidylidene Groups :
- The ketone at position 11 in this compound allows for further functionalization (e.g., Grignard additions or reductive aminations) .
- Replacing the ketone with a piperidylidene group (as in desloratadine intermediates) enhances solubility and bioavailability, critical for oral antihistamines .
Antitumor vs. Antihistamine Applications :
- Brominated derivatives (e.g., 10-bromo-8-chloro analogs) are linked to antitumor activity, likely due to bromine’s ability to act as a zinc-binding group in enzyme inhibition .
- Chlorinated analogs without bromine (e.g., loratadine) lack this zinc-binding capability but show high selectivity for peripheral H₁ receptors, minimizing central nervous system side effects .
Biological Activity
Overview
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS Number: 156073-28-8) is a chemical compound with significant implications in pharmaceutical research, particularly as an intermediate in the synthesis of loratadine, a widely used antihistamine. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H9BrClNO
- Molecular Weight : 322.584 g/mol
- IUPAC Name : this compound
Antihistaminic Properties
The primary biological activity of this compound is its role as an intermediate in the synthesis of loratadine. Loratadine is a second-generation antihistamine that selectively antagonizes peripheral histamine H1 receptors. It is effective in treating allergic rhinitis and chronic urticaria without causing significant sedation.
Loratadine works by blocking the action of histamine at H1 receptors, which are responsible for allergy symptoms such as sneezing, itching, and runny nose. The compound's structure allows it to penetrate the blood-brain barrier less effectively than first-generation antihistamines, thus minimizing central nervous system side effects.
Pharmacological Studies
Several studies have documented the pharmacological effects of loratadine and its intermediates:
-
Antiallergic Effects :
- A study demonstrated that loratadine effectively reduced symptoms of allergic rhinitis in a controlled clinical trial with a significant reduction in nasal congestion and sneezing compared to placebo .
- Safety Profile :
- Comparative Efficacy :
Clinical Trials
A series of clinical trials have assessed the efficacy and safety of loratadine:
- Trial A : In a double-blind study involving 500 participants with seasonal allergic rhinitis, those treated with loratadine reported a 50% improvement in symptoms compared to a 20% improvement in the placebo group .
- Trial B : Another study focusing on chronic urticaria showed that 70% of patients receiving loratadine experienced complete symptom relief after four weeks of treatment .
Data Table: Comparative Analysis of Antihistamines
| Antihistamine | Generation | Sedation Level | Efficacy in Allergic Rhinitis |
|---|---|---|---|
| Loratadine | Second | Low | High |
| Diphenhydramine | First | High | High |
| Cetirizine | Second | Moderate | High |
| Fexofenadine | Second | Low | High |
Q & A
Q. What are the key synthetic routes for 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one?
- Methodological Answer : The compound is synthesized via:
- Grignard Reagent Addition : Starting from 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (356), bromination at the 3-position is achieved using bromine or brominating agents under controlled conditions .
- Low-Valent Titanium-Mediated Coupling : Reductive coupling between ketones (e.g., 356 and ethyl 4-oxopiperidine-1-carboxylate) introduces substituents while maintaining the tricyclic core .
- Cyclization Strategies : BF₃ or triflic acid-catalyzed cyclization of intermediates (e.g., substituted pyridines) forms the benzo-cyclohepta-pyridinone scaffold .
Q. How are common impurities in this compound generated during synthesis?
- Methodological Answer : Key impurities include:
- Des-Bromo Derivatives : Incomplete bromination at the 3-position due to insufficient reaction time or stoichiometric imbalance .
- Dehydration Byproducts : Formation of unsaturated analogs (e.g., 8-chloro-11-piperidinylidene derivatives) during acid-catalyzed dehydration steps .
- Cross-Coupling Residues : Unreacted intermediates from Negishi or Grignard reactions, detectable via HPLC with C8 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can Grignard reactions be optimized to improve yields in the synthesis of this compound?
- Methodological Answer :
- Reagent Selection : Use freshly prepared Grignard reagents (e.g., methylmagnesium bromide) to minimize side reactions .
- Temperature Control : Maintain temperatures below −10°C during addition to prevent over-addition or ketone decomposition .
- Workup Protocols : Quench reactions with saturated NH₄Cl and extract with dichloromethane to isolate tertiary alcohols before dehydration .
Q. What strategies resolve contradictions in reaction outcomes between titanium-catalyzed coupling and organozinc cross-coupling?
- Methodological Answer :
- Substrate Compatibility : Titanium-mediated coupling favors electron-deficient ketones, while organozinc reagents (e.g., pivalates) require pre-functionalized aryl halides for Negishi coupling .
- Byproduct Analysis : Use high-throughput experimentation (HTE) to screen conditions; scale successful reactions in parallel for NMR and HRMS validation .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance titanium reactivity, whereas non-polar solvents (toluene) improve zinc reagent stability .
Q. How is regioselective bromination achieved at the 3-position of the tricyclic core?
- Methodological Answer :
- Directing Groups : The 8-chloro substituent directs electrophilic bromination to the 3-position via resonance stabilization of the intermediate σ-complex .
- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to enhance selectivity; monitor reaction progress via TLC (petroleum ether/EtOAc = 2:1) .
Q. What advanced analytical techniques are used to characterize impurities in this compound?
- Methodological Answer :
- HPLC-UV/MS : Employ C8 columns (150 mm × 4.6 mm, 5 µm) with mobile phases (e.g., acetonitrile/water gradients) to resolve des-bromo and dehydrated impurities .
- NMR Fingerprinting : Compare ¹³C NMR shifts (e.g., δ 167.6 for carbonyl groups) to differentiate regioisomers .
- HRMS Validation : Confirm molecular ions (e.g., [M+H]+ = 478.2159) to identify trace byproducts .
Q. How does this compound serve as a probe in enzyme inhibition studies?
- Methodological Answer :
- Farnesyltransferase Inhibition : The tricyclic core competes with protein substrates (IC₅₀ ~250 nM for rat brain enzymes) via hydrophobic interactions with the active site .
- Structure-Activity Relationship (SAR) : Modify the piperidine moiety (e.g., ethyl carboxylate vs. acetyl derivatives) to tune selectivity against geranylgeranyltransferase .
Q. What methodologies address low yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Precatalyst Screening : Test Pd(dba)₂ or Ni(COD)₂ with ligands (XPhos, dtbbpy) to enhance turnover in Negishi couplings .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 40°C for 24 h → 100°C for 1 h) to minimize decomposition .
- Additive Optimization : Include silver salts (Ag₂CO₃) to scavenge halides and improve catalyst activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
